molecular formula C8H5ClN2O2S B11720437 Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate

Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B11720437
M. Wt: 228.66 g/mol
InChI Key: AIUFLRSCBKKMPZ-UHFFFAOYSA-N
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Description

Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

The synthesis of methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . This reaction yields the desired thiazolo[4,5-b]pyridine scaffold, which can then be further functionalized to produce this compound.

Chemical Reactions Analysis

Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .

Comparison with Similar Compounds

Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:

Biological Activity

Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate (CAS No. 1440428-01-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H5_5ClN2_2O2_2S
  • Molecular Weight : 228.66 g/mol
  • Purity : Specified as high purity for research applications

This compound exhibits biological activity primarily through its interaction with various molecular targets. Notably, it has shown significant inhibitory effects on phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer and other diseases.

Inhibition of PI3K

Recent studies have demonstrated that compounds structurally related to this compound exhibit potent inhibition of PI3K isoforms:

  • PI3Kα : IC50_{50} values as low as 3.4 nM
  • PI3Kγ : IC50_{50} values around 1.8 nM
  • PI3Kδ : IC50_{50} values near 2.5 nM
  • PI3Kβ : Approximately 10-fold higher IC50_{50}, indicating lower potency against this isoform .

These findings suggest that the thiazolo[4,5-b]pyridine scaffold is critical for the observed inhibitory activity.

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific functional groups significantly influence the biological activity of this compound:

  • Sulfonamide Functionality : Essential for enhancing PI3K inhibitory activity.
  • Pyridyl Group : Necessary for maintaining enzymatic potency; replacing it with a phenyl group leads to a marked decrease in activity (IC50_{50} increases to 501 nM) .

The presence of electron-deficient aryl groups appears to enhance the interaction with the target enzyme, improving binding affinity.

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

  • Anti-cancer Activity : A study indicated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation through PI3K pathway modulation .
  • In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects with low IC50_{50} values .
  • In vivo Efficacy : Animal models have been employed to assess the therapeutic potential of these compounds in treating tumors, revealing favorable outcomes and highlighting their potential as drug candidates .

Summary of Biological Activities

Biological ActivityTargetIC50_{50} Value
PI3KαEnzyme3.4 nM
PI3KγEnzyme1.8 nM
PI3KδEnzyme2.5 nM
PI3KβEnzyme~30 nM

Properties

Molecular Formula

C8H5ClN2O2S

Molecular Weight

228.66 g/mol

IUPAC Name

methyl 6-chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C8H5ClN2O2S/c1-13-8(12)7-11-6-5(14-7)2-4(9)3-10-6/h2-3H,1H3

InChI Key

AIUFLRSCBKKMPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=N2)Cl

Origin of Product

United States

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